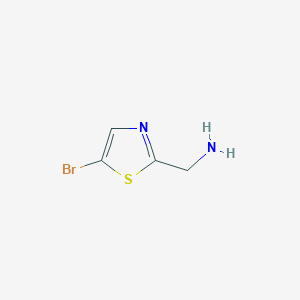
(5-Bromo-1,3-thiazol-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromo-1,3-thiazol-2-YL)methanamine” is a chemical compound with the molecular formula C4H5BrN2S . It has a molecular weight of 193.07 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-1,3-thiazol-2-YL)methanamine” consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Physical And Chemical Properties Analysis
“(5-Bromo-1,3-thiazol-2-YL)methanamine” has a density of 1.8±0.1 g/cm3, a boiling point of 256.8±20.0 °C at 760 mmHg, and a flash point of 109.1±21.8 °C . It has a molar refractivity of 38.9±0.3 cm3 and a polar surface area of 67 Å2 .
Scientific Research Applications
Molecular Docking and Biological Efficacy
- Molecular Docking and Biological Applications : Research has explored the synthesis of Schiff base rare earth metal complexes condensed with variants of (5-Bromo-1,3-thiazol-2-yl)methanamine. These complexes were characterized and docked against microbial target proteins, exhibiting antibacterial and anticancer activities, especially the Pr3+ complex showing significant biological efficacy in both assays (Preethi et al., 2021).
Antibacterial and Antifungal Evaluation
- Synthesis for Antibacterial and Antifungal Activities : A study focused on synthesizing a compound related to (5-Bromo-1,3-thiazol-2-yl)methanamine, evaluating its antibacterial and antifungal activities, which displayed satisfactory results (Rao et al., 2013).
Antiproliferative and Analgesic Activities
- Bioactive Derivatives for Medical Applications : The synthesis of 2-bromo-5-methoxy derivatives, closely related to (5-Bromo-1,3-thiazol-2-yl)methanamine, has been examined. These derivatives have shown promising analgesic activity and antiproliferative activity against certain cancer cells (Vijaya Raj et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(5-bromo-1,3-thiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAFLPBSMPKKCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1,3-thiazol-2-YL)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

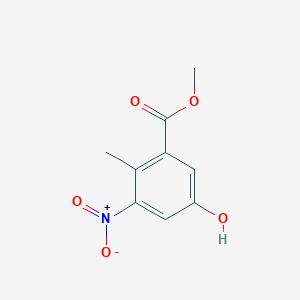

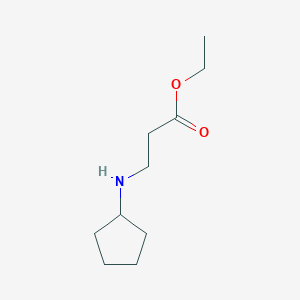
![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

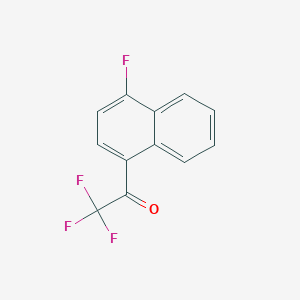

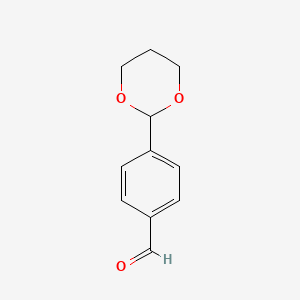
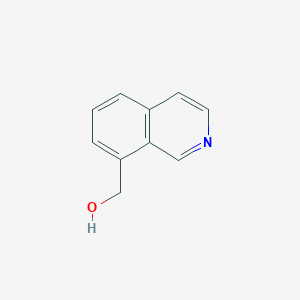
![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)



![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)